Cas no 39012-04-9 (Epimedoside A)

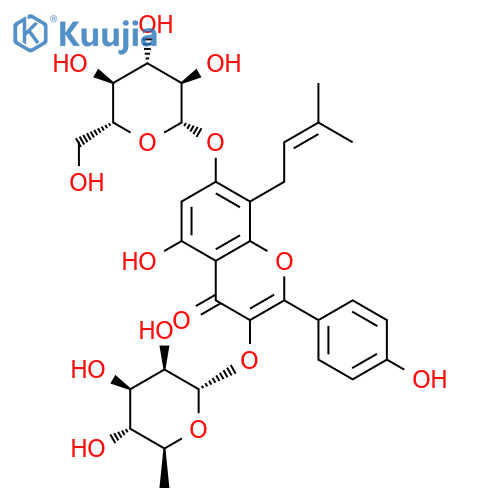

Epimedoside A structure

商品名:Epimedoside A

Epimedoside A 化学的及び物理的性質

名前と識別子

-

- Epimedoside A

- 4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)-

- [ "" ]

- 5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]

- Epimedoside-A

- BCP30978

- 5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

- C32H38O15

- 9345AF

- AKOS032961872

- CS-0023034

- HY-N2626

- DTXSID90192286

- MS-31024

- 39012-04-9

- 5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one

- DA-73154

- 5-HYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYLBUT-2-EN-1-YL)-7-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-3-{[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}CHROMEN-4-ONE

- DTXCID00114777

-

- MDL: MFCD16660659

- インチ: 1S/C32H38O15/c1-12(2)4-9-16-18(44-32-27(42)25(40)22(37)19(11-33)45-32)10-17(35)20-23(38)30(47-31-26(41)24(39)21(36)13(3)43-31)28(46-29(16)20)14-5-7-15(34)8-6-14/h4-8,10,13,19,21-22,24-27,31-37,39-42H,9,11H2,1-3H3/t13-,19+,21-,22+,24+,25-,26+,27+,31-,32+/m0/s1

- InChIKey: OGYXOOJUJQIDOX-FVCAYHPDSA-N

- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1C([H])=C(C2C(C(=C(C3C([H])=C([H])C(=C([H])C=3[H])O[H])OC=2C=1C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])=O)O[H]

計算された属性

- せいみつぶんしりょう: 662.221071g/mol

- ひょうめんでんか: 0

- XLogP3: 1.3

- 水素結合ドナー数: 9

- 水素結合受容体数: 15

- 回転可能化学結合数: 8

- どういたいしつりょう: 662.221071g/mol

- 単一同位体質量: 662.221071g/mol

- 水素結合トポロジー分子極性表面積: 245Ų

- 重原子数: 47

- 複雑さ: 1150

- 同位体原子数: 0

- 原子立体中心数の決定: 10

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 662.6

じっけんとくせい

- 色と性状: Yellow powder

- 密度みつど: 1.61±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 235-237 ºC (dec.) (pyridine , water )

- ようかいど: Insuluble (6.1E-3 g/L) (25 ºC),

- PSA: 249.20000

- LogP: -0.23510

Epimedoside A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1611-5 mg |

Epimedoside A |

39012-04-9 | 98.94% | 5mg |

¥4536.00 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1611-10 mg |

Epimedoside A |

39012-04-9 | 98.94% | 10mg |

¥7713.00 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1611-25 mg |

Epimedoside A |

39012-04-9 | 98.94% | 25mg |

¥13883.00 | 2022-02-28 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0548-20mg |

Epimedoside A |

39012-04-9 | 98% | 20mg |

$290 | 2023-09-20 | |

| eNovation Chemicals LLC | D660268-20mg |

Epimedoside A |

39012-04-9 | 98% (HPLC) | 20mg |

$270 | 2024-05-25 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0548-20mg |

Epimedoside A |

39012-04-9 | 98% | 20mg |

$290 | 2023-09-19 | |

| ChemFaces | CFN90762-10mg |

Epimedoside A |

39012-04-9 | >=98% | 10mg |

$198 | 2023-09-19 | |

| TargetMol Chemicals | TN1611-1 ml * 10 mm |

Epimedoside A |

39012-04-9 | 98.94% | 1 ml * 10 mm |

¥ 2380 | 2024-07-20 | |

| A2B Chem LLC | AF83660-50mg |

Epimedoside A |

39012-04-9 | 98% by HPLC | 50mg |

$408.00 | 2023-12-30 | |

| A2B Chem LLC | AF83660-1mg |

Epimedoside A |

39012-04-9 | 99% | 1mg |

$275.00 | 2024-04-20 |

Epimedoside A 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

推奨される供給者

Amadis Chemical Company Limited

(CAS:39012-04-9)Epimedoside A

清らかである:99%

はかる:5mg

価格 ($):225.0

Hubei Cuiyuan Biotechnology Co.,Ltd

(CAS:39012-04-9)EpimedosideA

清らかである:≥98%

はかる:5mg/20mg/50mg

価格 ($):問い合わせ